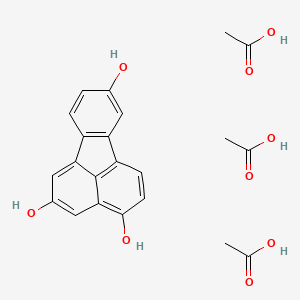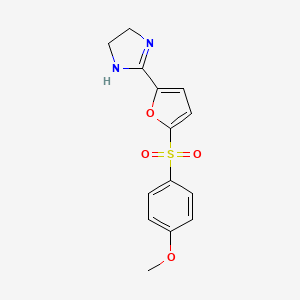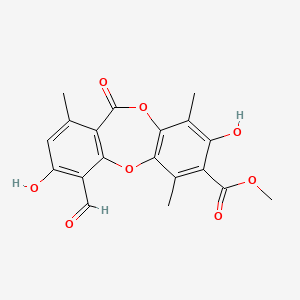
Granulatin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Granulatin is a compound that has garnered significant interest in various scientific fields due to its unique properties and versatile applications. It is known for its ability to form granules, which are larger, more stable aggregates of smaller particles. This characteristic makes it valuable in industries such as pharmaceuticals, agriculture, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Granulatin can be synthesized through both dry and wet granulation methods. In dry granulation, the compound is formed without the use of a liquid solution, making it suitable for moisture-sensitive materials. This process involves compressing the powder particles under high pressure to form granules. Common techniques include roller compaction and slugging .
Wet granulation, on the other hand, involves the use of a granulating fluid, such as water or ethanol, to bind the powder particles together. This method is more effective for achieving uniform granules and is widely used in the pharmaceutical industry. The process includes steps such as wetting, nucleation, coalescence, and drying .
Industrial Production Methods
Industrial production of this compound typically employs large-scale equipment such as rotary drum granulators, fluidized bed granulators, and high-shear mixers. These methods ensure consistent quality and efficiency in producing granules with desired properties. The choice of method depends on factors such as the nature of the raw materials, desired granule size, and production scale .
Analyse Chemischer Reaktionen
Granulatin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the reagents and conditions used.
Types of Reactions
Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction typically results in the formation of oxidized derivatives with altered properties.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. This process yields reduced forms of the compound with different chemical characteristics.
Substitution: Substitution reactions involve replacing one functional group in this compound with another. Common reagents include halogens, acids, and bases, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, acids, bases
Major Products Formed
Wissenschaftliche Forschungsanwendungen
Granulatin has a wide range of applications in scientific research, spanning chemistry, biology, medicine, and industry.
Chemistry
In chemistry, this compound is used as a precursor for synthesizing various compounds. Its ability to form stable granules makes it valuable in catalysis and material science research.
Biology
In biological research, this compound is employed in the study of cellular processes and drug delivery systems. Its granulated form enhances the stability and bioavailability of active ingredients.
Medicine
This compound is extensively used in the pharmaceutical industry for the production of tablets and capsules. Its granulated form ensures uniform dosage and improves the flow properties of the powder mix, making it easier to handle and process .
Industry
In the industrial sector, this compound is used in the production of fertilizers, detergents, and other granular products. Its ability to improve the flow properties and stability of powders makes it an essential component in various manufacturing processes .
Wirkmechanismus
The mechanism of action of Granulatin involves the formation of strong bonds between powder particles, resulting in the creation of granules. These bonds can be formed through adhesive and cohesive forces, interfacial forces in liquid films, solid bridges after solvent evaporation, attractive forces between solid particles, and mechanical interlocking .
Molecular Targets and Pathways
This compound primarily targets the physical properties of powder particles, enhancing their flowability, compressibility, and stability. The pathways involved include the formation of liquid bridges, solid bridges, and mechanical interlocking, which collectively contribute to the granulation process .
Vergleich Mit ähnlichen Verbindungen
Granulatin can be compared with other granulating agents such as microcrystalline cellulose, lactose, and starch. While these compounds also facilitate granulation, this compound stands out due to its superior binding properties and versatility in both dry and wet granulation methods.
Similar Compounds
Microcrystalline Cellulose: Commonly used as a binder and filler in tablet formulations.
Lactose: Used as a filler and binder in pharmaceutical formulations.
Starch: Employed as a disintegrant and binder in tablet production.
This compound’s unique ability to form strong, stable granules with a wide range of materials makes it a valuable compound in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
69306-81-6 |
|---|---|
Molekularformel |
C19H16O8 |
Molekulargewicht |
372.3 g/mol |
IUPAC-Name |
methyl 10-formyl-3,9-dihydroxy-1,4,7-trimethyl-6-oxobenzo[b][1,4]benzodioxepine-2-carboxylate |
InChI |
InChI=1S/C19H16O8/c1-7-5-11(21)10(6-20)17-12(7)19(24)27-16-9(3)14(22)13(18(23)25-4)8(2)15(16)26-17/h5-6,21-22H,1-4H3 |
InChI-Schlüssel |
HTAATVDZOHXHBE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C2=C1C(=O)OC3=C(O2)C(=C(C(=C3C)O)C(=O)OC)C)C=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


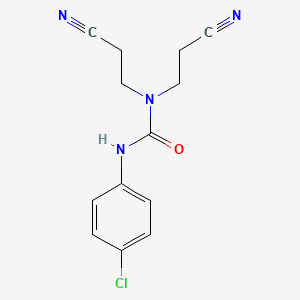
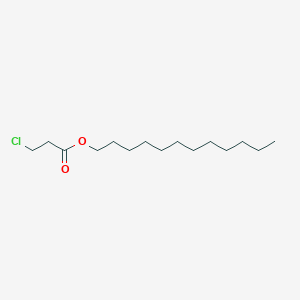
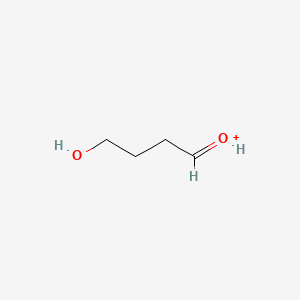

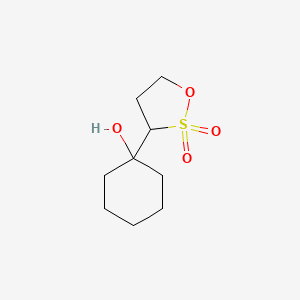
![1-[(5,5-Dichloropent-4-en-1-yl)oxy]-4-[(4-methylphenyl)methoxy]benzene](/img/structure/B14455982.png)

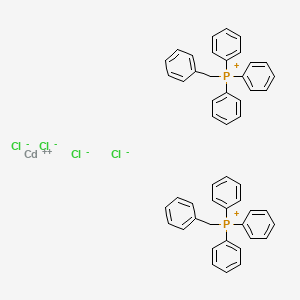
![[2-(Benzenesulfonyl)-1-methoxyethyl]benzene](/img/structure/B14455999.png)
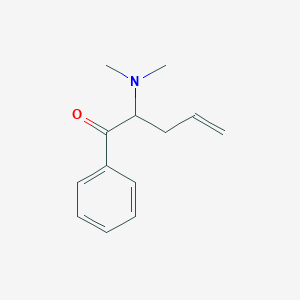
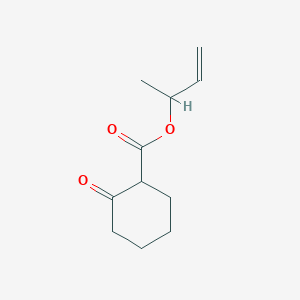
![1-[Benzyl(methyl)amino]-4-methylpentan-3-one](/img/structure/B14456014.png)
